molecular formula C14H11N5O2 B8337310 5-Methyl-7-(3-nitro-phenyl)-benzo[1,2,4]triazin-3-ylamine

5-Methyl-7-(3-nitro-phenyl)-benzo[1,2,4]triazin-3-ylamine

Cat. No. B8337310
M. Wt: 281.27 g/mol
InChI Key: ODIHVDMEXLTZPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07456176B2

Procedure details

An oven dried 25 mL round bottom flask was charged with 7-bromo-5-methyl-benzo[1,2,4]triazin-3-ylamine (1.05 g, 4.49 mmol, 1 equiv), 3-Nitro phenyl boronic acid (1.05 g, 6.29 mmol, 1.4 equiv), sodium carbonate (1.9 g, 18 mmol, 4 equiv) and tetrakis(triphenylphosphine)palladium(0) (0.519 g, 0.449 mmol, 0.1 equiv). The reactants were flushed with argon and diluted with ethylene glycol dimethyl ether (6 mL), ethanol (1 mL) and DI water (1 mL). The reaction vessel was outfitted with condenser and refluxed for 2.5 hours. The reaction was cooled to ambient temperature and diluted with water. The resulting precipitate was filtered off, washed thoroughly with water and dried. Brown solids (0.9 g, 73% yield). MS (ESI+): m/z=282.4, LC retention time: 2.77 min.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0.519 g
Type
catalyst
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:12]=[C:11]([CH3:13])[C:5]2[N:6]=[C:7]([NH2:10])[N:8]=[N:9][C:4]=2[CH:3]=1.[N+:14]([C:17]1[CH:18]=[C:19](B(O)O)[CH:20]=[CH:21][CH:22]=1)([O-:16])=[O:15].C(=O)([O-])[O-].[Na+].[Na+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:13][C:11]1[C:5]2[N:6]=[C:7]([NH2:10])[N:8]=[N:9][C:4]=2[CH:3]=[C:2]([C:21]2[CH:20]=[CH:19][CH:18]=[C:17]([N+:14]([O-:16])=[O:15])[CH:22]=2)[CH:12]=1 |f:2.3.4,^1:35,37,56,75|

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
BrC1=CC2=C(N=C(N=N2)N)C(=C1)C
Name
Quantity
1.05 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)B(O)O
Name
Quantity
1.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0.519 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oven dried 25 mL round bottom flask
CUSTOM
Type
CUSTOM
Details
The reactants were flushed with argon
ADDITION
Type
ADDITION
Details
diluted with ethylene glycol dimethyl ether (6 mL), ethanol (1 mL) and DI water (1 mL)
CUSTOM
Type
CUSTOM
Details
The reaction vessel was outfitted with condenser
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2.5 hours
Duration
2.5 h
ADDITION
Type
ADDITION
Details
diluted with water
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered off
WASH
Type
WASH
Details
washed thoroughly with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=CC2=C1N=C(N=N2)N)C2=CC(=CC=C2)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 71.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.